ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC14982452
Molecular Formula: C22H19BrClFO5
Molecular Weight: 497.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19BrClFO5 |
|---|---|
| Molecular Weight | 497.7 g/mol |
| IUPAC Name | ethyl 3-[7-[(4-bromo-2-fluorophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C22H19BrClFO5/c1-3-28-21(26)7-6-15-12(2)16-9-17(24)20(10-19(16)30-22(15)27)29-11-13-4-5-14(23)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3 |
| Standard InChI Key | LCELZNWVDFCVNV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)Br)F)Cl)C |
Introduction
Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromenone family. It features a chromen-2-one core, an ethyl propanoate moiety, and a fluorobenzyl group, contributing to its distinct chemical properties and potential biological activities. The compound's structural complexity makes it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step processes that require careful control of reaction conditions to achieve the desired product. Common solvents include dimethylformamide or acetone, and temperatures may range from room temperature to reflux conditions depending on the reactivity of the substrates involved.
Biological Activities
Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer activities. The presence of halogen substituents often enhances the biological efficacy of compounds through increased lipophilicity and improved interaction with biological targets.
Chemical Transformations
Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical transformations. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines or thiols under appropriate reaction conditions.
Potential Applications
The compound's potential applications in drug development are significant due to its interaction with biological targets such as enzymes and receptors. The chromenone core may exhibit inhibitory effects on certain enzymes, while the fluorobenzyl group enhances binding affinity due to steric and electronic effects.
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